molecular formula C26H31N3O3 B2730435 (4-((3,4-Dimethylphenyl)amino)-6,7-dimethoxyquinolin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226448-63-0

(4-((3,4-Dimethylphenyl)amino)-6,7-dimethoxyquinolin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2730435
CAS RN: 1226448-63-0
M. Wt: 433.552
InChI Key: VSJKFTOAHHOJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3,4-Dimethylphenyl)amino)-6,7-dimethoxyquinolin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C26H31N3O3 and its molecular weight is 433.552. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to the query chemical have been synthesized for exploring their therapeutic potentials and chemical properties. For instance, N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, known for their anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties, were synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes, indicating a versatile approach in deriving structurally complex molecules with significant biological activities (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Potential Therapeutic Applications

A variety of aminoisoquinoline-5,8-quinones bearing α-amino acids moieties were synthesized and evaluated for their cytotoxic activity against cancer cell lines, demonstrating that the location and structure of the amino acid fragment significantly influence the cytotoxic effects. Moderate to high cytotoxic activities were observed, highlighting their potential as anticancer agents (Valderrama, Delgado, Sepúlveda, Benites, Theoduloz, Buc Calderon, & Muccioli, 2016).

Antioxidant Properties

The antioxidant properties of compounds structurally related to the query molecule were investigated. Synthesized derivatives demonstrated effective antioxidant power, with some compounds showing higher efficacy than common antioxidants like ascorbic acid. This suggests the potential use of these compounds in developing new antioxidant therapies or supplements (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).

Advanced Material Applications

Research into the photophysical and electroluminescent properties of phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands, including compounds with structural elements similar to the query molecule, has implications for the development of efficient red-emitting materials for organic light-emitting diodes (OLEDs). This underscores the relevance of such compounds in advancing material sciences, particularly in the fabrication of display and lighting technologies (Kang, Lee, Lee, Seo, Kim, & Yoon, 2011).

properties

IUPAC Name

[4-(3,4-dimethylanilino)-6,7-dimethoxyquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3/c1-16-8-10-29(11-9-16)26(30)23-14-21(27-19-7-6-17(2)18(3)12-19)20-13-24(31-4)25(32-5)15-22(20)28-23/h6-7,12-16H,8-11H2,1-5H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJKFTOAHHOJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NC3=CC(=C(C=C3C(=C2)NC4=CC(=C(C=C4)C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.